Product packaging for Copper tetrapropenylsuccinate(Cat. No.:CAS No. 94086-58-5)

Copper tetrapropenylsuccinate

Cat. No.: B12662065
CAS No.: 94086-58-5
M. Wt: 339.87 g/mol
InChI Key: YKOPUPIARNQPGE-HPDMOCHCSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Copper Tetrapropenylsuccinate is a research-grade organocopper compound offered for investigative purposes in laboratory settings. As a metal-organic complex, it features copper, an essential biogenic metal, coordinated with a succinate-based ligand. This compound is strictly labeled for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . While specific empirical studies on this compound are limited, research on analogous copper-succinate complexes suggests potential areas of scientific interest. Copper complexes are known to play roles in plant metabolic processes, including photosynthesis and respiration . Furthermore, certain copper carboxylate complexes have demonstrated utility as catalysts or additives in industrial research, such as in the study of lubricant formulations, due to their antioxidant properties . The exploration of copper-based compounds is also relevant in material science for the development of novel coordination polymers or metal-organic frameworks (MOFs) with unique structural properties . The mechanism of action for organocopper compounds is often linked to the redox activity of the copper ion and its ability to coordinate with biological molecules, which can influence enzymatic function and cellular processes . Researchers are encouraged to investigate the specific properties and potential applications of this compound within their respective fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20CuO4 B12662065 Copper tetrapropenylsuccinate CAS No. 94086-58-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94086-58-5

Molecular Formula

C16H20CuO4

Molecular Weight

339.87 g/mol

IUPAC Name

copper;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate

InChI

InChI=1S/C16H22O4.Cu/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;/h5-12H,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2/b9-5+,10-6+,11-7+,12-8+;

InChI Key

YKOPUPIARNQPGE-HPDMOCHCSA-L

Isomeric SMILES

C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Cu+2]

Canonical SMILES

CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Cu+2]

Origin of Product

United States

Synthetic Methodologies for Copper Ii Tetrapropenylsuccinate Complexes

Rational Design and Synthesis of Tetrapropenylsuccinic Acid Ligand Precursors

The foundational step in synthesizing the target complex is the preparation of the tetrapropenylsuccinic acid ligand. This is typically derived from its anhydride (B1165640) precursor, Tetrapropenyl Succinic Anhydride (TPSA), also known as Dodecenyl Succinic Anhydride (DDSA).

TPSA is an isomeric mixture of alkenyl succinic anhydrides produced commercially through an "ene" reaction between a C12 branched-olefin, derived from propylene (B89431) tetramer, and maleic anhydride. rxweb-prd.com This process retains the unsaturation in the side chain, making the resulting molecule reactive. rxweb-prd.com The tetrapropenyl group provides significant hydrophobicity, while the succinic anhydride moiety serves as the reactive site for generating the hydrophilic dicarboxylate coordinating group.

The synthesis of the tetrapropenylsuccinic acid ligand is achieved through the hydrolysis of the anhydride ring of TPSA. rxweb-prd.com This reaction is straightforward and can be accomplished by reacting TPSA with water. The hydrolysis opens the anhydride ring to form two carboxylic acid groups, creating the bidentate ligand necessary for chelation with the copper(II) ion.

Reaction Scheme: Hydrolysis of TPSA

Reactants : Tetrapropenyl Succinic Anhydride (TPSA), Water (H₂O)

Product : Tetrapropenylsuccinic Acid

Mechanism : Nucleophilic attack of water on one of the carbonyl carbons of the anhydride, leading to ring-opening.

The structure of the resulting tetrapropenylsuccinic acid ligand is amphiphilic, a key characteristic that influences the self-assembly behavior of its subsequent copper complex. uni-bayreuth.de

Table 1: Properties of Tetrapropenylsuccinic Acid and its Precursor
CompoundSynonymsCAS NumberMolecular FormulaKey Synthetic Route
Tetrapropenyl Succinic AnhydrideTPSA, Dodecenyl Succinic Anhydride (DDSA)26544-38-7C₁₆H₂₆O₃Ene reaction of propylene tetramer and maleic anhydride. rxweb-prd.com
Tetrapropenylsuccinic AcidDodecenylsuccinic acidNot availableC₁₆H₂₈O₄Hydrolysis of Tetrapropenyl Succinic Anhydride. rxweb-prd.com

Solvothermal and Hydrothermal Synthesis Routes for Copper(II) Incorporation

Solvothermal and hydrothermal methods are highly effective for synthesizing crystalline coordination polymers, including copper(II) carboxylate complexes. cmu.edumdpi.com These techniques involve heating the reactants in a sealed vessel (autoclave) with a solvent (or water, in the hydrothermal case) above its boiling point, thereby increasing pressure and facilitating the crystallization of the product.

For the synthesis of Copper(II) tetrapropenylsuccinate, a typical procedure would involve:

Combining a copper(II) salt (e.g., copper(II) nitrate, copper(II) acetate, or copper(II) chloride) with the pre-synthesized tetrapropenylsuccinic acid ligand in a suitable solvent. cmu.edubhu.ac.in

The choice of solvent is critical; a mixture like aqueous ethanol (B145695) is often used. cmu.edu The solvent not only dissolves the reactants but can also act as a reducing agent at high temperatures, which may influence the oxidation state of the copper. cmu.edu

The sealed autoclave is heated to temperatures typically ranging from 100°C to 180°C for a period of hours to days. cmu.eduelectrochemsci.org

The reaction parameters significantly influence the final product's structure and morphology. Key variables include:

Temperature and Time : Affect crystallinity and phase purity. cmu.edu

pH : Can alter the coordination mode of the carboxylate groups and the morphology of the resulting complex. mdpi.com

Copper Precursor : The choice of the copper salt's counter-ion (e.g., NO₃⁻, CH₃COO⁻, Cl⁻) can impact the final structure and morphology of the coordination polymer. bhu.ac.in

Solvent System : The polarity and coordinating ability of the solvent can affect the assembly of the final structure. uni-bayreuth.de

Table 2: Typical Conditions for Solvothermal Synthesis of Copper Carboxylate Complexes
ParameterTypical Range/ValueEffect on SynthesisReference Example
Temperature100 - 180 °CInfluences crystallinity and can promote reduction of Cu(II).Copper terephthalate (B1205515) system synthesized at 180 °C. cmu.edu
SolventAqueous Ethanol, DMF, WaterAffects solubility and can participate in the reaction.50% aqueous ethanol used for a Cu-trimesic acid polymer. cmu.edu
pHAcidic to BasicControls morphology (nanoparticles, nanorods, nanosheets).pH varied from 4 to 12 in CuO synthesis. mdpi.com
Precursor AnionNitrate, Acetate, ChlorideAlters the morphological pattern of the final product.Various Cu(II) salts yielded different copper sulfide (B99878) morphologies. bhu.ac.in

Electrochemical Approaches to Copper(II) Complex Formation

Electrochemical synthesis offers a clean and efficient alternative for preparing coordination compounds. researchgate.net This method typically involves the anodic dissolution of a metal electrode in a solution containing the ligand.

For Copper(II) tetrapropenylsuccinate, the process would entail:

Anode : A sacrificial copper metal electrode.

Cathode : An inert electrode (e.g., platinum or graphite).

Electrolyte : A solution of tetrapropenylsuccinic acid in a suitable solvent, such as dimethylformamide (DMF) or an alcohol, containing a supporting electrolyte to ensure conductivity.

When a voltage is applied, the copper anode oxidizes to Cu²⁺ ions, which are then released into the solution. These freshly generated, highly reactive ions immediately react with the tetrapropenylsuccinate ligands present in the electrolyte to form the complex, which may then precipitate out of the solution. This method provides excellent control over the stoichiometry and can often be performed at room temperature, reducing energy consumption. The resulting complexes can be characterized using techniques like cyclic voltammetry to study their redox behavior. nih.govarabjchem.org

Ligand Exchange and Self-Assembly Techniques in Complex Preparation

Ligand exchange (or substitution) is a fundamental reaction in coordination chemistry and can be used to synthesize Copper(II) tetrapropenylsuccinate. youtube.com This method involves reacting a pre-existing copper(II) complex, typically one with labile ligands like water, with the desired tetrapropenylsuccinic acid ligand.

A common starting material is an aqueous solution of a copper(II) salt, such as copper(II) sulfate, where the copper ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. youtube.com Upon addition of tetrapropenylsuccinic acid (or its salt, sodium tetrapropenylsuccinate), the tetrapropenylsuccinate anions will displace the water ligands to form the more stable chelate complex. The reaction is driven by the increase in stability (the chelate effect).

The amphiphilic nature of the tetrapropenylsuccinate ligand makes self-assembly a crucial aspect of the complex's formation and final structure. uni-bayreuth.de In solution, particularly in nonpolar solvents, the hydrophobic tails will tend to aggregate, while the polar copper-carboxylate heads will interact, leading to the formation of ordered supramolecular structures like oligomers, sheets, or fibrils. uni-bayreuth.de The specific architecture is highly dependent on the solvent, concentration, and temperature, demonstrating that these factors can be used to control the macroscopic properties of the resulting material. uni-bayreuth.denih.gov

Green Chemistry Principles in Copper(II) Tetrapropenylsuccinate Synthesis

Applying green chemistry principles to the synthesis of Copper(II) tetrapropenylsuccinate can reduce its environmental impact. Key strategies include:

Safer Solvents : Utilizing water as a solvent in hydrothermal synthesis or minimizing the use of volatile organic compounds (VOCs). Electrochemical methods can also reduce solvent usage.

Energy Efficiency : Conducting reactions at ambient temperature and pressure, as is often possible with electrochemical and some self-assembly methods, is more energy-efficient than high-temperature solvothermal routes.

Use of Renewable Feedstocks : While the tetrapropenyl group is derived from petrochemicals, the succinic acid portion can potentially be sourced from bio-based feedstocks.

Waste Reduction : Designing synthetic routes with high atom economy, such as direct addition reactions, and avoiding the use of protecting groups.

Alternative Reducing Agents : In syntheses where the reduction of Cu(II) might occur or be desired, using environmentally benign reducing agents like ascorbic acid or glucose instead of more hazardous substances. mdpi.come3s-conferences.org

The biosynthesis of copper-containing nanoparticles using plant extracts or microorganisms provides a model for green synthesis, emphasizing eco-friendly reducing and stabilizing agents. researchgate.netnih.gov These principles can be adapted to the synthesis of coordination complexes, aiming for processes that are both efficient and environmentally benign.

Table of Compounds

Compound NameChemical FormulaRole in Synthesis
Copper(II) tetrapropenylsuccinateC₁₆H₂₆CuO₄ (for a 1:1 complex)Target Product
Tetrapropenylsuccinic AcidC₁₆H₂₈O₄Ligand
Tetrapropenyl Succinic Anhydride (TPSA)C₁₆H₂₆O₃Ligand Precursor
Maleic AnhydrideC₄H₂O₃Reactant for TPSA
Propylene TetramerC₁₂H₂₄Reactant for TPSA
Copper(II) NitrateCu(NO₃)₂Copper Source
Copper(II) AcetateCu(CH₃COO)₂Copper Source
Copper(II) ChlorideCuCl₂Copper Source
Copper(II) SulfateCuSO₄Copper Source
Ascorbic AcidC₆H₈O₆Green Reducing Agent

Advanced Spectroscopic and Diffraction Characterization of Copper Ii Tetrapropenylsuccinate

Vibrational Spectroscopies for Molecular Structure Elucidation

Vibrational spectroscopy is a fundamental tool for elucidating the molecular structure of coordination compounds. By probing the vibrational modes of molecules, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide insights into the coordination environment of the metal center and the bonding within the organic ligands.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. In the context of Copper(II) tetrapropenylsuccinate, FTIR would be instrumental in confirming the coordination of the tetrapropenylsuccinate ligand to the copper(II) ion. The most informative region in the IR spectrum for this purpose is where the carboxylate group vibrations appear.

The deprotonation of the carboxylic acid groups of tetrapropenylsuccinic acid and subsequent coordination to the copper ion leads to characteristic shifts in the stretching frequencies of the C=O and C-O bonds. Specifically, the strong absorption band of the carbonyl group (C=O) in the free acid, typically found around 1700 cm⁻¹, disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). The separation between these two frequencies (Δν = νₐₛ - νₛ) can provide clues about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). researchgate.netnih.gov

Additionally, the presence of the tetrapropenyl group would be confirmed by the characteristic C-H stretching and bending vibrations of the alkene and alkyl moieties.

Hypothetical FTIR Data for Copper(II) Tetrapropenylsuccinate

Vibrational Mode Expected Wavenumber (cm⁻¹)
Asymmetric COO⁻ Stretch (νₐₛ) 1560-1620
Symmetric COO⁻ Stretch (νₛ) 1400-1450
C=C Alkene Stretch ~1640
C-H Alkene Stretch >3000
C-H Alkyl Stretch 2850-2960

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For Copper(II) tetrapropenylsuccinate, Raman spectroscopy would be particularly useful for observing the C=C stretching vibration of the propenyl groups and the symmetric stretch of the carboxylate group, which may be weak in the IR spectrum. The low-frequency region of the Raman spectrum could also provide information on the Cu-O vibrations, which are directly related to the coordination sphere of the copper ion.

Electronic Absorption and Emission Spectroscopies

Electronic spectroscopy provides information about the electronic structure of the d-orbitals of the transition metal ion and charge transfer transitions between the metal and the ligands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of copper(II) complexes is characterized by two main types of electronic transitions: d-d transitions and ligand-to-metal charge transfer (LMCT) bands. rsc.orgbch.ro The d-d transitions, which occur in the visible region, are typically broad and of low intensity. For a d⁹ ion like Cu(II) in a distorted octahedral or square planar geometry, a broad absorption band is expected, often in the range of 600-900 nm. researchgate.netmdpi.com The position and shape of this band are sensitive to the coordination geometry and the nature of the coordinating ligands.

In addition to the d-d bands, more intense LMCT bands are expected in the UV region. These arise from the transfer of an electron from the filled orbitals of the carboxylate ligand to the half-filled d-orbitals of the copper(II) ion. rsc.org

Hypothetical UV-Vis Spectral Data for Copper(II) Tetrapropenylsuccinate

Transition Type Expected Wavelength (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
d-d transition ~750-850 < 100

Fluorescence Spectroscopy

Fluorescence spectroscopy is generally not a primary characterization technique for typical copper(II) complexes. The paramagnetic nature of the Cu(II) ion (d⁹ configuration with one unpaired electron) often leads to efficient non-radiative decay pathways, which quench fluorescence. Therefore, it is unlikely that Copper(II) tetrapropenylsuccinate would exhibit significant fluorescence. Any observed emission would more likely originate from an uncoordinated organic impurity or a ligand-centered transition that is not effectively quenched by the metal center.

Magnetic Resonance Techniques for Electronic Environment Probing

Magnetic resonance techniques are powerful for probing the electronic environment of paramagnetic species like copper(II).

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for studying metal complexes with unpaired electrons. A typical X-band EPR spectrum of a powdered or frozen solution sample of a monomeric copper(II) complex provides information about the principal values of the g-tensor (gₓ, gᵧ, g₂) and the copper hyperfine coupling constants (Aₓ, Aᵧ, A₂). ethz.chmdpi.com

For a copper(II) complex with an axially symmetric geometry (tetragonal or square planar), the spectrum is characterized by g∥ and g⊥, and A∥ and A⊥. The relationship g∥ > g⊥ > 2.0023 is indicative of an unpaired electron residing in the dₓ²-ᵧ² orbital, which is common for square-planar and tetragonally elongated octahedral copper(II) complexes. rsc.org The magnitude of the g-values and the hyperfine coupling constants are sensitive to the covalency of the metal-ligand bonds and the geometry of the coordination sphere. nih.gov

Hypothetical EPR Parameters for Copper(II) Tetrapropenylsuccinate

Parameter Expected Value
g∥ 2.25 - 2.40
g⊥ 2.05 - 2.10
A∥ (x 10⁻⁴ cm⁻¹) 120 - 200

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying paramagnetic species, such as the Cu(II) ion, which has a d⁹ electron configuration with one unpaired electron. EPR spectroscopy provides detailed information about the electronic structure and the local environment of the copper center.

In a typical continuous-wave (CW) EPR spectrum of a copper(II) complex in a powder or frozen solution, the interaction of the unpaired electron with the external magnetic field and the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) leads to characteristic spectral features. These are described by the g-tensor and the hyperfine coupling tensor (A). For an axially symmetric system, these are resolved into g∥, g⊥, A∥, and A⊥ components. The g-values provide insight into the nature of the metal-ligand bonding, while the hyperfine coupling constants give information about the delocalization of the unpaired electron onto the ligands.

Advanced pulse EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can be employed to probe weak interactions between the electron spin and surrounding magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N) of the ligands. This allows for a more precise mapping of the coordination sphere around the copper(II) ion.

Table 1: Representative EPR Parameters for a Generic Copper(II) Complex

ParameterValue
g∥2.25
g⊥2.05
A∥ (MHz)450
A⊥ (MHz)30

Note: This data is hypothetical and serves only as an example of typical EPR parameters for a copper(II) complex.

X-ray Diffraction Analysis for Crystal Structure Determination

Single-Crystal X-ray Diffraction

For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard. This technique requires a well-ordered single crystal of the compound. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern produced is collected and analyzed. The resulting electron density map is used to locate the positions of the atoms in the crystal lattice, revealing the precise molecular structure of the copper(II) complex, including the coordination geometry of the copper center and the conformation of the tetrapropenylsuccinate ligand.

Table 2: Hypothetical Crystallographic Data for a Copper(II) Complex

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.25
b (Å)15.60
c (Å)12.88
β (°)98.5
Volume (ų)2035
Z4

Note: This data is for illustrative purposes and does not represent copper(II) tetrapropenylsuccinate.

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. The powdered sample is exposed to X-rays, and the resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline compound. While PXRD does not provide the detailed structural information of a single-crystal analysis, it is crucial for confirming the identity of a synthesized compound by comparing its diffraction pattern to a known standard or to a pattern calculated from single-crystal data. It is also invaluable for detecting the presence of impurities or different crystalline forms (polymorphs) in a sample.

Computational and Theoretical Investigations of Copper Ii Tetrapropenylsuccinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No peer-reviewed articles or database entries detailing DFT calculations on Copper(II) Tetrapropenylsuccinate were found. Therefore, information regarding its ground state geometries, energetics, frontier molecular orbitals, and spin density is not available.

Molecular Dynamics (MD) Simulations for Supramolecular Interactions

There is no available research on the use of molecular dynamics simulations to investigate the supramolecular interactions of Copper(II) Tetrapropenylsuccinate.

Quantum Chemical Descriptors for Reactivity Prediction

A search for studies utilizing quantum chemical descriptors to predict the reactivity of Copper(II) Tetrapropenylsuccinate yielded no results.

Ab Initio Thermodynamics and Interfacial Phenomena Studies

No literature is available on ab initio thermodynamic calculations or the study of interfacial phenomena for Copper(II) Tetrapropenylsuccinate.

Predictive Modeling of Spectroscopic Signatures

The predictive modeling of these spectroscopic signatures involves the optimization of the molecule's ground-state geometry, followed by calculations of its electronic transitions, vibrational frequencies, and NMR shielding constants. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For copper(II) complexes, hybrid functionals such as B3LYP are commonly used, often in conjunction with basis sets like LANL2DZ for the copper atom and 6-31G(d) or larger for other atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a molecule is determined by its electronic transitions. For copper(II) complexes, these transitions are typically categorized as d-d transitions, which are relatively weak, and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, which are generally more intense.

TD-DFT is the primary computational method for predicting UV-Vis spectra. By calculating the excitation energies and oscillator strengths of the electronic transitions, a theoretical spectrum can be generated. For instance, in studies of copper(II) carboxylate complexes, TD-DFT calculations have been successfully used to assign the observed absorption bands to specific electronic transitions. The choice of functional is critical, with studies showing that different functionals can yield varying degrees of accuracy in predicting the absorption maxima (λmax).

Below is a representative table of predicted UV-Vis absorption data for a model copper(II) carboxylate complex, illustrating the type of information that can be obtained from TD-DFT calculations.

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
6800.015HOMO -> LUMOd-d
3500.250HOMO-2 -> LUMOLMCT
2800.180HOMO -> LUMO+1LMCT

Note: The data in this table is illustrative and based on typical values reported for copper(II) carboxylate complexes in the literature.

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies and intensities. These calculated frequencies can then be correlated with experimental IR spectra to assign the observed vibrational bands.

For Copper(II) tetrapropenylsuccinate, key vibrational modes would include the symmetric and asymmetric stretching of the carboxylate groups, the C=C stretching of the propenyl chains, and the Cu-O stretching vibrations. DFT calculations are instrumental in predicting these frequencies. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods.

The following table presents a hypothetical assignment of key IR vibrational frequencies for Copper(II) tetrapropenylsuccinate based on DFT calculations of similar copper(II) carboxylate complexes.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Intensity
νas(COO⁻)16501584Strong
νs(COO⁻)14401382Medium
ν(C=C)16801613Medium
ν(Cu-O)450432Weak

Note: The data in this table is illustrative. A scaling factor of 0.96 is hypothetically applied to the calculated frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra for paramagnetic compounds like Copper(II) tetrapropenylsuccinate presents significant challenges. The presence of the unpaired electron in the Cu(II) ion leads to large paramagnetic shifts and significant line broadening, making the spectra difficult to interpret. nih.gov

Computational prediction of NMR parameters for paramagnetic molecules requires specialized techniques that go beyond the standard methods used for diamagnetic compounds. The chemical shifts in paramagnetic systems are influenced by both the orbital (diamagnetic-like) and hyperfine (paramagnetic) interactions. The hyperfine contribution, which is often dominant, arises from the interaction of the nuclear spin with the unpaired electron spin density. This is further divided into the Fermi contact term and the pseudocontact term.

DFT calculations can be employed to compute the hyperfine coupling constants, which are then used to predict the paramagnetic NMR shifts. However, the accuracy of these predictions can be highly sensitive to the chosen computational methodology, including the functional, basis set, and the treatment of relativistic effects. researchgate.net For copper(II) complexes, the large paramagnetic shifts can spread the NMR signals over a very wide chemical shift range. nih.gov

Due to the complexities involved and the lack of specific studies on Copper(II) tetrapropenylsuccinate, providing a predictive data table for its NMR spectrum would be highly speculative. However, computational studies on other paramagnetic copper(II) complexes have shown that a combined experimental and theoretical approach is often necessary for a reliable assignment of the NMR spectra. rsc.org

Mechanistic Studies of Reactions Involving Copper Ii Tetrapropenylsuccinate

Investigation of Reaction Pathways and Intermediate Species

The reaction pathways for transformations catalyzed by copper(II) carboxylates are diverse and can involve both single-electron (radical) and two-electron (polar) processes. The specific pathway is often influenced by the substrate, oxidant, and reaction conditions.

In oxidative cyclization reactions of carboxylic acids, a plausible mechanism involves the initial generation of a radical species. For instance, in the oxidation of phenylbutyric acid catalyzed by copper acetate, a benzylic hydrogen is abstracted to form a carbon radical intermediate. rsc.org This radical can then undergo a one-electron oxidation by the Cu(II) center to form a resonance-stabilized carbocation, with the concomitant reduction of copper to Cu(I). rsc.orgrsc.org The carbocation is subsequently trapped by the carboxylate group to yield the final lactone product. rsc.org

Alternatively, in alkene amination reactions, the mechanism may proceed through an aminocupration step. The copper(II) carboxylate dimer can be activated and break into a monomeric species upon reaction with the substrate. nih.gov This is followed by a rate-determining cis-aminocupration across the alkene, forming an organocopper(II) intermediate. nih.gov This intermediate can then undergo homolysis of the carbon-copper bond to generate a carbon radical, which can be trapped or proceed through further reaction steps to form the final product. nih.gov

Key intermediate species identified or proposed in reactions involving copper(II) carboxylates include:

Carbon Radicals: Formed through hydrogen atom abstraction or homolysis of a C-Cu bond. rsc.orgnih.gov

Carbocation Intermediates: Generated via oxidation of a radical species by Cu(II). rsc.orgrsc.org

Organocopper(II) Species: Formed through processes like aminocupration of alkenes. nih.gov

Peroxo Cu(II)-species: Implicated as key intermediates in certain oxidation reactions involving oxygen. nih.gov

Table 1: Plausible Intermediates in Copper(II) Tetrapropenylsuccinate Catalyzed Reactions

Intermediate Type Precursor/Formation Step Subsequent Reaction Example Reaction Type
Carbon Radical Hydrogen Atom Abstraction Oxidation to Carbocation by Cu(II) C-H Oxidative Cyclization
Organocopper(II) cis-Aminocupration of Alkene Homolysis to Carbon Radical Alkene Carboamination
Benzylic Carbocation Oxidation of Benzylic Radical Nucleophilic Attack by Carboxylate Lactonization
Peroxo-Copper(II) Reaction with Oxygen Formation of Hydroperoxyl Radicals Aerobic Oxidation

Role of Copper(II) Oxidation States in Catalytic Cycles

The catalytic activity of copper compounds stems from the accessibility of multiple oxidation states, primarily Cu(I), Cu(II), and sometimes Cu(III). acs.org The tetrapropenylsuccinate ligand, like other carboxylates, can stabilize these various oxidation states, allowing for efficient catalytic turnover.

A common catalytic cycle involves the shuttling between Cu(II) and Cu(I). In many oxidative reactions, the Cu(II) species acts as a one-electron oxidant, accepting an electron from a substrate or an intermediate radical and becoming reduced to a Cu(I) species. rsc.orgrsc.org For the catalytic cycle to continue, the Cu(I) must be re-oxidized to the active Cu(II) state. This is typically accomplished by a stoichiometric oxidant such as potassium persulfate (K₂S₂O₈) or molecular oxygen. rsc.orgnih.gov

The involvement of Cu(III) has also been proposed and, in some cases, observed in C-H functionalization and cross-coupling reactions. researchgate.net Hypothetical pathways involving Cu(III)/Cu(I) catalytic cycles have been invoked to explain the formation of certain products. researchgate.net For example, a cyclometalated Cu(II) complex might be oxidized to a transient Cu(III)-σ-aryl intermediate, which then undergoes reductive elimination to form a new carbon-carbon or carbon-heteroatom bond, regenerating a Cu(I) species. researchgate.net

The general cycle for a Cu(II)/Cu(I) catalyzed oxidation can be summarized as:

Substrate Activation/Oxidation: The Cu(II) catalyst interacts with the substrate, leading to the formation of an intermediate and the reduction of copper to Cu(I).

Product Formation: The intermediate evolves to the final product.

Catalyst Regeneration: An external oxidant re-oxidizes Cu(I) back to Cu(II).

Table 2: Oxidation State Changes in a Generic Copper-Catalyzed Oxidation Cycle

Step Process Copper Oxidation State Change Role of Copper
1 Substrate Oxidation Cu(II) → Cu(I) One-electron Oxidant
2 Reductive Elimination (Hypothetical) Cu(III) → Cu(I) Facilitates Bond Formation
3 Catalyst Regeneration Cu(I) → Cu(II) Redox Active Center

Kinetic Analysis of Ligand Exchange and Complexation Reactions

Ligand exchange is a fundamental step in many catalytic cycles, as the substrate must coordinate to the metal center. Copper(II) complexes are typically labile, meaning they undergo ligand exchange reactions rapidly. researchgate.net Kinetic studies on these processes often require specialized techniques like stopped-flow spectrophotometry to measure reaction rates that occur on the millisecond to second timescale.

A general associative mechanism for ligand exchange can be proposed, where the incoming ligand first coordinates to the copper center to form a higher-coordinate intermediate, followed by the dissociation of the leaving group. The rate of these reactions is influenced by several factors:

Nature of the Incoming Ligand: Stronger nucleophiles or chelating ligands generally exhibit faster association rates.

Nature of the Leaving Ligand: The tetrapropenylsuccinate ligand's dissociation will depend on its bond strength to the copper center.

Solvent: The coordinating ability of the solvent can play a significant role, either by competing for coordination sites or by stabilizing intermediates.

Table 3: Hypothetical Kinetic Parameters for Ligand Exchange with a Copper(II) Carboxylate Complex

Parameter Description Typical Observation
Reaction Order Dependence of rate on [Cu(II) Complex] First-Order
Reaction Order Dependence of rate on [Incoming Ligand] First-Order or Biphasic
Rate Constant (k) Measure of reaction speed Generally large (10³ - 10⁹ M⁻¹s⁻¹)
Mechanism Elementary steps of the reaction Often associative, may involve intermediates

Stereoselectivity and Regioselectivity in Copper-Mediated Transformations

Copper(II) carboxylates have proven to be effective catalysts for achieving high levels of stereoselectivity and regioselectivity in various organic transformations, particularly in the difunctionalization of alkenes. nih.gov The structure of the carboxylate ligand plays a crucial role in controlling the stereochemical outcome of the reaction. The bulky tetrapropenylsuccinate ligand would be expected to exert significant steric influence on the transition state, thereby directing the approach of incoming reagents.

For example, in copper-catalyzed intramolecular aminooxygenation of alkenes, the use of copper(2-ethylhexanoate)₂ leads to high diastereoselectivity, favoring the formation of specific stereoisomers. nih.gov Similarly, copper(II)-catalyzed hydrosilylation of internal alkynes can proceed with high regio- and stereoselectivity. The choice of catalyst and conditions dictates which isomer of the resulting vinylsilane is formed.

The key factors influencing selectivity in reactions catalyzed by Copper(II) tetrapropenylsuccinate would likely include:

Steric Hindrance: The large tetrapropenyl groups can block certain reaction trajectories, favoring others.

Coordination Geometry: The ligand influences the geometry of the active catalytic species, which in turn dictates the orientation of the coordinated substrate.

Electronic Effects: The electronic properties of the succinate (B1194679) backbone can modulate the reactivity of the copper center.

Table 4: Examples of Selectivity in Copper(II) Carboxylate-Catalyzed Reactions

Reaction Type Catalyst Example Substrate Type Selectivity Outcome Reference
Intramolecular Aminooxygenation Copper(2-ethylhexanoate)₂ α-Substituted Alkenyl Sulfonamides High Diastereoselectivity (>20:1 dr) for cis-pyrrolidines nih.gov
Alkene Carboamination Copper(II) Acetate N-Arylsulfonyl-2-allylanilines Formation of Nitrogen Heterocycles nih.gov
Hydrosilylation Copper(II) Triflate Unactivated Internal Alkynes High Regio- and Stereoselectivity
Hydrophosphinylation Copper(II) Acetylacetonate Alkynes β-E Regio- and syn-Stereoselective Addition researchgate.net

Spectroscopic Tracking of Reaction Progress and Catalyst Evolution

A variety of spectroscopic techniques are indispensable for elucidating the mechanisms of copper-catalyzed reactions. These methods allow for the identification of intermediates, the determination of oxidation states, and the real-time monitoring of catalyst and substrate transformation.

UV-Visible (UV-Vis) Spectroscopy: This technique is highly sensitive to the electronic environment of the copper center. Changes in the d-d transition bands (typically in the 600-800 nm region for Cu(II)) can be used to monitor the consumption of the Cu(II) catalyst, the formation of Cu(I) (which is often colorless), or changes in the coordination sphere of the metal. mdpi.com It is also used in kinetic studies to track the rate of formation of colored complexes. asianpubs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is particularly useful for observing the coordination mode of the carboxylate ligand. The difference in the stretching frequencies of the asymmetric (νₐₛ) and symmetric (νₛ) vibrations of the COO⁻ group (Δν) can distinguish between monodentate, bidentate chelating, and bridging coordination modes. nih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Desorption Electrospray Ionization (DESI-MS) are powerful tools for detecting and characterizing transient reaction intermediates. rsc.orgrsc.org These methods have been successfully used to identify carbocation and radical intermediates in copper-catalyzed oxidative cyclizations. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this is a definitive technique for studying paramagnetic species like Cu(II) (a d⁹ ion with one unpaired electron). EPR can provide detailed information about the geometry of the copper site, the nature of the coordinating ligands, and can be used to quantify the amount of Cu(II) present. researchgate.net

X-ray Absorption Spectroscopy (XAS): XAS can provide information on the oxidation state and local coordination environment (bond distances and coordination numbers) of the copper atoms as the reaction progresses, even in amorphous or solution phases. stanford.edu

Table 5: Spectroscopic Techniques for Mechanistic Studies of Copper Catalysis

Technique Information Obtained Application Example
UV-Visible Spectroscopy Copper oxidation state, coordination environment, reaction kinetics Monitoring the Cu(II) to Cu(I) reduction
FT-IR Spectroscopy Ligand coordination mode (e.g., carboxylate shifts) Distinguishing between bridging and chelating succinate ligands
Mass Spectrometry Detection and identification of transient intermediates Observing carbocation intermediates in C-H functionalization
EPR Spectroscopy Electronic structure and coordination geometry of Cu(II) centers Characterizing the active paramagnetic catalyst species
X-ray Absorption Spectroscopy Oxidation state, bond distances, coordination number Tracking the evolution of the catalyst structure during reaction

Coordination Chemistry and Supramolecular Assembly of Copper Ii Tetrapropenylsuccinate

Ligand Binding Modes and Coordination Geometries around Copper(II)

While direct structural data for Copper(II) Tetrapropenylsuccinate is unavailable, the coordination of copper(II) with carboxylate ligands like succinates is well-understood. The tetrapropenylsuccinate ligand possesses two carboxylate groups, allowing it to act as a chelating or bridging ligand.

Binding Modes:

Monodentate: One carboxylate oxygen atom coordinates to the Cu(II) center.

Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same Cu(II) center, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two different Cu(II) centers. This is a common motif in polynuclear copper(II) carboxylates, leading to structures like the well-known "paddle-wheel" dimer. mdpi.commdpi.com

Coordination Geometries: The d⁹ electron configuration of Copper(II) leads to a variety of possible coordination geometries, often distorted from ideal shapes due to the Jahn-Teller effect. bris.ac.uk Common geometries include:

Square Planar: A common geometry for four-coordinate Cu(II) complexes. mdpi.com

Tetrahedral: Less common than square planar for Cu(II) but can be enforced by sterically bulky ligands. bris.ac.uk The bulky tetrapropenyl groups on the succinate (B1194679) backbone could potentially favor such a geometry.

Square Pyramidal: A frequent five-coordinate geometry. nih.govresearchgate.netafricaresearchconnects.com

Trigonal Bipyramidal: Another five-coordinate geometry, often close in energy to the square pyramidal form. nih.govrsc.org

Octahedral: Typically observed as a tetragonally distorted octahedron, with four shorter equatorial bonds and two longer axial bonds. bris.ac.uk

The specific geometry adopted by Copper(II) Tetrapropenylsuccinate would depend on factors such as the stoichiometry of the reaction, the solvent used, and the steric hindrance imposed by the large tetrapropenyl side chains.

Table 1: Common Coordination Geometries for Copper(II) Complexes
Coordination NumberGeometryTypical Ligand Arrangement
4Square PlanarFour donor atoms in a plane around the Cu(II) ion. mdpi.com
4TetrahedralFour donor atoms arranged at the vertices of a tetrahedron. bris.ac.uk
5Square PyramidalFour donor atoms in a basal plane and one in an apical position. nih.gov
5Trigonal BipyramidalThree donor atoms in an equatorial plane and two in axial positions. nih.gov
6Distorted OctahedralSix donor atoms, typically with four forming a square plane and two at elongated axial positions. bris.ac.uk

Formation of Mono-, Di-, and Polynuclear Copper(II) Complexes

The tetrapropenylsuccinate ligand, being a dicarboxylate, is well-suited to form multinuclear complexes by bridging multiple copper centers. The synthesis of such complexes typically involves reacting a copper(II) salt (e.g., copper(II) acetate, nitrate, or chloride) with the ligand in an appropriate solvent. mdpi.comnih.govmdpi.com

Mononuclear Complexes: A 1:2 ratio of Cu(II) to a deprotonated tetrapropenylsuccinate ligand could potentially lead to a mononuclear [Cu(L)₂]²⁻ species, where each ligand acts in a bidentate chelating fashion. However, steric hindrance from the tetrapropenyl groups might make this arrangement less favorable.

Dinuclear Complexes: A 1:1 reaction could favor the formation of dinuclear complexes. The most iconic structure for copper(II) dicarboxylates is the paddle-wheel dimer, [Cu₂(O₂CR)₄L₂]. mdpi.com In this structure, four carboxylate ligands bridge two copper atoms. For tetrapropenylsuccinate, two ligands could bridge in this manner, with each ligand using one of its two carboxylate ends.

Polynuclear Complexes (Coordination Polymers): If both carboxylate groups of the tetrapropenylsuccinate ligand are utilized to bridge different copper centers, extended one-, two-, or three-dimensional coordination polymers can be formed. researchgate.net The long, flexible, and bulky hydrocarbon chains would likely influence the packing of these polymers, potentially leading to layered structures with significant van der Waals interactions between the chains.

The final nuclearity of the complex is highly dependent on the reaction conditions, including the metal-to-ligand ratio, the solvent system, temperature, and the presence of any auxiliary ligands. mdpi.com

Influence of pH and Solvent Environment on Coordination Stability

The stability of any copper(II) carboxylate complex, including tetrapropenylsuccinate, is critically dependent on both pH and the solvent environment.

Influence of pH: The pH of the solution dictates the protonation state of the tetrapropenylsuccinic acid ligand.

Low pH (Acidic): At low pH, the carboxylate groups will be fully protonated (-COOH). In this state, they are poor ligands for Cu(II), and complex formation is unlikely to occur. The dominant species would be the free [Cu(H₂O)₆]²⁺ ion. nih.gov

Intermediate pH: As the pH increases, the carboxylic acid groups deprotonate sequentially to form carboxylates (-COO⁻), which are effective coordinating agents for Cu(II). Complex formation and stability generally increase with pH in this range. nih.gov The formation of various complex species is expected as the pH rises. nih.gov

High pH (Alkaline): At very high pH, hydroxide (B78521) ions (OH⁻) can compete with the tetrapropenylsuccinate ligand for coordination sites on the Cu(II) ion, potentially leading to the formation of hydroxo- or oxo-bridged copper complexes or the precipitation of copper(II) hydroxide. nih.gov

Influence of Solvent: The choice of solvent can significantly alter the structure and stability of the resulting complex.

Coordinating Solvents: Solvents like water, methanol, or dimethylformamide (DMF) can coordinate directly to the copper(II) center, competing with the primary ligand or occupying vacant coordination sites. mdpi.comnih.gov This can influence the final geometry and nuclearity of the complex. For example, a solvent molecule might occupy an axial position in a square pyramidal or paddle-wheel structure. nih.gov

Non-Coordinating Solvents: In non-coordinating solvents, the interactions between the copper(II) ion and the tetrapropenylsuccinate ligand would be stronger, potentially favoring the formation of higher-order polynuclear or polymeric structures.

Solvent Polarity: The polarity of the solvent affects the solubility of the reactants and the stability of charged species. The long, nonpolar tetrapropenyl chains of the ligand would impart significant hydrophobic character, suggesting good solubility in less polar organic solvents. The reaction pathways and product distributions are known to be highly dependent on the nature of the solvent. figshare.comnih.gov

Self-Assembly Processes Leading to Higher-Order Structures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For Copper(II) Tetrapropenylsuccinate, self-assembly would be driven by a combination of coordination bonds and weaker intermolecular forces.

The primary driving force for assembly is the formation of coordination bonds between Cu(II) ions and the carboxylate groups of the ligand, leading to the mono- or polynuclear species described in section 6.2. mdpi.com These primary coordination complexes can then act as building blocks (tectons) for higher-order supramolecular structures.

The key secondary interactions that would direct the self-assembly of these building blocks are:

Van der Waals Forces: The long, flexible tetrapropenyl chains would be expected to play a dominant role. These nonpolar chains would interact favorably with each other through van der Waals forces, leading to aggregation and potentially forming lamellar (layered) or micellar structures, especially in more polar solvents.

Hydrogen Bonding: If coordinated solvent molecules like water are present in the primary structure, they can form hydrogen bonds that link the complex units together into extended networks. africaresearchconnects.com

The interplay between the directional coordination bonds and the weaker, non-directional van der Waals forces would define the ultimate supramolecular architecture. It is plausible that Copper(II) Tetrapropenylsuccinate could form structures analogous to liquid crystals or other soft materials due to the segregation of the polar metal-carboxylate heads and the nonpolar hydrocarbon tails. rsc.org

Host-Guest Chemistry and Encapsulation Properties

Host-guest chemistry involves the inclusion of one chemical species (the "guest") within the cavity or framework of another (the "host"). For Copper(II) Tetrapropenylsuccinate to exhibit host-guest properties, it would first need to self-assemble into a structure with accessible internal voids or channels.

Framework-based Encapsulation: If the complex forms a stable, three-dimensional coordination polymer, the spaces between the polymer chains could act as channels or pores. These pores could potentially encapsulate small solvent or gas molecules. The size and shape of the potential guests would be determined by the dimensions of the channels, which are in turn dictated by the length and conformation of the tetrapropenylsuccinate ligand.

Encapsulation within Supramolecular Assemblies: If the molecules self-assemble into micellar or vesicular structures in solution, a hydrophobic core could be formed by the aggregation of the tetrapropenyl tails. This nonpolar interior could serve as a host for other nonpolar guest molecules, effectively encapsulating them from a more polar solvent environment. nitschkegroup-cambridge.com This is a common principle used in drug delivery and sequestration of organic molecules from aqueous solutions.

Without experimental evidence of porous or hollow structures for Copper(II) Tetrapropenylsuccinate, its capacity for host-guest chemistry remains hypothetical. However, the potential for forming such structures is inherent in its molecular design, combining a rigidifiable coordination core with long, flexible organic chains.

Environmental Fate and Transformation of Copper Ii Tetrapropenylsuccinate

Dissolution and Speciation Dynamics in Aquatic Systems

Upon entering an aquatic system, Copper(II) tetrapropenylsuccinate is expected to dissolve, releasing copper(II) ions (Cu²⁺) and tetrapropenylsuccinate anions. The extent and rate of dissolution are influenced by several factors, including water temperature, pH, and the presence of other dissolved substances.

Once dissolved, the speciation of copper is a critical determinant of its bioavailability and toxicity. In typical natural waters, the free hydrated cupric ion (Cu²⁺) is not the dominant species. Instead, it readily forms complexes with inorganic and organic ligands. chemicalbook.com At common pH and carbonate concentrations, a significant portion of dissolved copper exists as carbonate complexes. chemicalbook.com

The tetrapropenylsuccinate anion itself can act as an organic ligand, influencing the initial speciation of copper. However, its persistence in this form is limited due to degradation processes. More significantly, dissolved organic matter (DOM) in natural waters, such as humic and fulvic acids, plays a predominant role in complexing copper. dtic.mil These organic ligands can bind more than 99.9% of the dissolved copper, effectively reducing the concentration of the more bioavailable free Cu²⁺ ion. dtic.mil This complexation generally decreases the acute toxicity of copper to aquatic organisms. The chemical form of copper is a key factor in its bioavailability. internationalcopper.org

Table 1: Factors Influencing Copper Speciation in Aquatic Environments

FactorInfluence on Copper Speciation
pH Affects the solubility of copper salts and the formation of hydroxide (B78521) and carbonate complexes. Lower pH generally favors the free cupric ion, while higher pH promotes the formation of less soluble precipitates.
Dissolved Organic Matter (DOM) High concentrations of DOM lead to the formation of stable copper-organic complexes, reducing the concentration of free Cu²⁺.
Carbonate Alkalinity Increased alkalinity leads to the formation of copper carbonate complexes, which can influence copper's bioavailability.
Presence of other Anions Anions such as chloride and sulfate can form complexes with copper, affecting its overall speciation.

Sorption and Desorption Mechanisms in Soil and Sediment

In soil and sediment environments, both the copper(II) ion and the tetrapropenylsuccinate anion will undergo sorption and desorption processes. Copper is known to strongly attach to particles of organic matter, clay, soil, or sand. dcceew.gov.au This process is a major factor in reducing the mobility and bioavailability of copper in the terrestrial environment.

The primary mechanisms for copper sorption in soils include cation exchange with clay minerals and specific adsorption onto organic matter and iron and manganese oxides. The affinity of copper for soil organic matter is particularly high due to the formation of strong complexes with functional groups such as carboxyl and hydroxyl groups.

The tetrapropenylsuccinate anion, being an organic acid, will also interact with soil components. Its sorption will be influenced by the soil's organic carbon content, pH, and clay mineralogy. At typical environmental pH values, the carboxylate groups will be deprotonated, leading to a net negative charge. This will result in repulsion from negatively charged clay surfaces but potential for sorption to positively charged sites on metal oxides or through bridging with other cations.

Desorption is the process by which sorbed substances are released back into the soil solution. The desorption of copper from soil particles is generally much slower than its sorption, indicating a degree of irreversible binding. The mobility of Copper(II) tetrapropenylsuccinate in soil is therefore expected to be low, with the compound and its transformation products likely to be retained in the upper soil layers.

Table 2: Key Soil Properties Affecting Sorption of Copper(II) Tetrapropenylsuccinate Components

Soil PropertyEffect on Copper (Cu²⁺) SorptionEffect on Tetrapropenylsuccinate Sorption
Organic Matter Content High sorption due to complexation with functional groups.Can increase sorption through partitioning and specific interactions.
Clay Content and Type High cation exchange capacity of clays increases copper retention.Can be repelled by negatively charged clay surfaces, but may bind to edge sites.
pH Sorption increases with increasing pH due to deprotonation of surface functional groups and precipitation of copper hydroxides.Sorption is generally lower at higher pH due to increased negative charge of both the anion and soil surfaces.
Oxide Content (Fe, Mn) Strong specific adsorption to iron and manganese oxides.Can adsorb to positively charged oxide surfaces at lower pH values.

Chemical and Photochemical Degradation Pathways in Environmental Matrices

The tetrapropenylsuccinate portion of the molecule is susceptible to both chemical and photochemical degradation. As an organic acid, it can undergo microbial degradation. The alkenyl (propenyl) groups may be subject to oxidation. Succinic acid itself is a biodegradable substance, being an intermediate in the citric acid cycle of many organisms. ahb-global.com It is anticipated that microorganisms in soil and water will be able to break down the tetrapropenylsuccinate anion. researchgate.net

Photochemical degradation is another potential pathway for the transformation of Copper(II) tetrapropenylsuccinate, particularly in sunlit surface waters. The absorption of UV radiation can lead to the degradation of the organic ligand. confex.com The presence of copper(II) can also catalyze photodegradation reactions. researchgate.net Copper complexes can be involved in photo-Fenton-like reactions, generating reactive oxygen species that can oxidize the organic part of the molecule. researchgate.net However, some studies have shown that certain strong copper-binding ligands may be resistant to photochemical degradation. confex.com

The copper component itself is a metallic element and does not undergo degradation. dcceew.gov.au It will persist in the environment, cycling between different chemical forms and environmental compartments.

Transport and Distribution Modeling in Environmental Compartments

Modeling the transport and distribution of Copper(II) tetrapropenylsuccinate requires consideration of the properties of both the copper ion and the organic anion. Due to the strong sorption of copper to soil and sediment, its transport in the environment is expected to be limited. chemicalbook.com Most copper released to the environment becomes strongly attached to particles, which reduces its mobility. dcceew.gov.au

In aquatic systems, the transport of dissolved copper species will be governed by water flow and the extent of partitioning to suspended sediments. Sediment is a major sink and reservoir for copper in aquatic environments. chemicalbook.com

The tetrapropenylsuccinate anion, if it does not rapidly degrade, will have a different transport profile. Its mobility will be influenced by its water solubility and its sorption characteristics. As an organic anion, it is likely to be more mobile in soils with low organic matter and at higher pH. However, its expected biodegradation will limit its long-range transport.

Environmental fate models would likely predict that upon release, the compound will partition primarily to soil and sediment. The copper will remain largely immobilized, while the tetrapropenylsuccinate will be subject to degradation. Any transport is likely to occur over short distances in the dissolved phase in aquatic systems or bound to suspended particles.

Influence of Environmental Factors on Compound Stability

The stability of Copper(II) tetrapropenylsuccinate in the environment is influenced by a range of factors that affect its chemical and physical state.

pH: The pH of the surrounding medium is a critical factor. In acidic conditions, the dissolution of the compound may be enhanced, and the equilibrium will favor the free cupric ion over complexed forms. In alkaline conditions, copper is more likely to precipitate as hydroxides or carbonates, reducing its concentration in the dissolved phase.

Redox Potential: The redox potential of the environment can affect the oxidation state of copper. While Cu(II) is the more stable form in oxic environments, reducing conditions, such as those found in anoxic sediments, can lead to the reduction of Cu(II) to Cu(I). This change in oxidation state will alter the speciation and mobility of the copper.

Temperature: Temperature affects the rates of both dissolution and degradation processes. Higher temperatures generally increase the rate of dissolution and accelerate the rate of microbial and chemical degradation of the tetrapropenylsuccinate anion.

Sunlight: The presence of sunlight can drive photochemical degradation of the organic ligand, as discussed in section 7.3. The intensity and duration of sunlight exposure will influence the rate of this transformation pathway.

Microbial Activity: The level of microbial activity in soil and water will be a primary determinant of the biodegradation rate of the tetrapropenylsuccinate anion. Environments with robust microbial communities are expected to facilitate faster degradation.

Table 3: Summary of Environmental Factors and Their Influence on the Stability of Copper(II) Tetrapropenylsuccinate

Environmental FactorInfluence on Stability
Low pH (Acidic) Increases dissolution, favors free Cu²⁺, potentially increasing mobility and bioavailability.
High pH (Alkaline) Decreases dissolved copper concentrations through precipitation.
Sunlight Promotes photochemical degradation of the tetrapropenylsuccinate ligand.
High Microbial Activity Accelerates the biodegradation of the tetrapropenylsuccinate ligand.
Oxic Conditions Stabilizes Copper(II).
Anoxic Conditions Can lead to the reduction of Copper(II) to Copper(I), altering speciation and mobility.

Following a comprehensive search for scientific literature and data pertaining to "Copper tetrapropenylsuccinate," it has been determined that there is a significant lack of available information on this specific chemical compound. The search did not yield any detailed research findings, established applications, or data that would be necessary to construct the thorough and scientifically accurate article as outlined in the user's request.

The absence of scholarly articles, patents, or technical data sheets focusing on this compound prevents the generation of content for the specified sections, including its role in catalysis, the development of functional materials, or its application in environmental remediation. It is possible that this compound is extremely new, highly specialized with limited public documentation, or referred to by a different name in the scientific community. One listing for "this compound" with the EINECS number 301-846-6 was found, but no associated scientific studies or application data were available. chembuyersguide.com

Applications in Catalysis and Advanced Materials Science

Role in Environmental Remediation and Sustainable Technologies

Pollutant Degradation and Removal

The catalytic prowess of copper-based complexes is well-documented in the degradation of various environmental pollutants. nih.gov The copper center in these complexes can exist in multiple oxidation states, facilitating redox reactions that are crucial for breaking down persistent organic pollutants. nih.gov In the context of copper tetrapropenylsuccinate, the copper ion could act as a catalyst in advanced oxidation processes (AOPs). For instance, it could catalyze the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals, which can then mineralize a wide array of organic contaminants.

The tetrapropenylsuccinate ligand, with its long alkyl chain, may enhance the compound's affinity for hydrophobic pollutants, effectively concentrating them near the catalytic copper center and thereby increasing the efficiency of degradation. While direct studies on this compound are limited, research on other copper complexes provides a strong basis for its potential in this area.

Table 1: Catalytic Degradation of Phenolic Compounds by Copper-Peptide Complexes

Catalyst Substrate Degradation Efficiency (%) Reference
Tp-Cu o-cresol 84 nih.gov
Cu-tetrapeptide Salbutamol 96.8 nih.gov
Cu-tetrapeptide Ibuprofen 35.1 nih.gov

This table presents data for analogous copper-peptide complexes to illustrate the catalytic potential of copper compounds in pollutant degradation.

Carbon Dioxide Capture and Conversion

The capture and utilization of carbon dioxide (CO2) are critical strategies for mitigating climate change. Copper complexes have shown promise in both capturing CO2 and catalyzing its conversion into valuable chemicals. rsc.org The mechanism often involves the insertion of CO2 into a metal-ligand bond, forming a metal carboxylate. rsc.org this compound, being a copper carboxylate itself, is structurally analogous to the intermediates in such reactions.

It is plausible that under specific conditions, the succinate (B1194679) ligand could be displaced by CO2, or the complex could undergo further reactions to incorporate CO2. Furthermore, copper-based catalysts are known to be effective in the electrochemical reduction of CO2 to products like formic acid, hydrocarbons, and ethanol (B145695). carboncapturejournal.com The unique electronic environment provided by the tetrapropenylsuccinate ligand could potentially tune the selectivity and efficiency of these conversions.

Research on related systems, such as copper-based metal-organic frameworks (MOFs) and other copper complexes, has demonstrated significant CO2 uptake capacities and catalytic activities. For example, copper foam has been shown to efficiently convert CO2 to formic acid. carboncapturejournal.com

Table 2: CO2 Conversion Efficiency of a Copper-Based Catalyst

Catalyst Product Faradaic Efficiency (%) Reference

This table highlights the potential of copper materials in CO2 conversion, a role that could be explored for this compound.

Anti-Corrosion Properties and Surface Passivation

The parent molecule, tetrapropenyl succinic anhydride (B1165640) (TPSA), and its corresponding acid are recognized as effective corrosion inhibitors, particularly in non-aqueous systems like lubricants and fuels. rxweb-prd.comgoogle.com These molecules function by forming a protective film on the metal surface. The anhydride group can react with trace amounts of water, hydrolyzing to the dicarboxylic acid which then adsorbs onto the metal surface, creating a hydrophobic barrier that prevents contact with corrosive agents. rxweb-prd.com

When complexed with copper, as in this compound, this anti-corrosion property can be retained or even enhanced. The copper center can coordinate with the metal surface, strengthening the adhesion of the protective film. The long alkenyl chains of the tetrapropenylsuccinate ligand would further contribute to the hydrophobicity of the passivating layer. This dual functionality—strong surface adhesion via the carboxylate groups and a robust hydrophobic shield from the alkyl chains—makes this compound a promising candidate for corrosion protection of various metals, including copper and its alloys. rxweb-prd.comjustia.com

The formation of such self-assembled organic layers is a key strategy in surface passivation to prevent atmospheric corrosion.

Table 3: Corrosion Inhibition Efficiency of Succinic Acid Derivatives

Inhibitor Concentration (ppm) Inhibition Efficiency (%) Reference

This table shows the high inhibition efficiency of related succinic acid derivatives, suggesting the potential of this compound as a corrosion inhibitor.

Advanced Energy Storage and Conversion Applications

The field of energy storage is actively seeking new materials to enhance the performance of batteries and supercapacitors. Copper-based materials are being explored for their potential as electrode materials in lithium-ion batteries due to their high theoretical specific capacities. electrochemsci.org Copper oxides, for instance, are investigated as anode materials. electrochemsci.org The incorporation of organic ligands, as in this compound, could offer several advantages. The organic framework can help buffer the volume changes that occur during the charging and discharging cycles of lithium-ion batteries, potentially improving the cycle life.

In the realm of supercapacitors, copper compounds like copper hydroxide (B78521) and copper sulfides have been shown to exhibit pseudocapacitive behavior, which can significantly increase the energy storage capacity compared to traditional carbon-based materials. nih.govsciencedaily.com The tetrapropenylsuccinate ligand in a copper complex could create a porous nanostructure, increasing the electrochemically active surface area and facilitating ion transport. While direct experimental data for this compound in energy storage applications is not yet available, the performance of other copper-based materials is encouraging.

Table 4: Performance of Copper-Based Materials in Energy Storage Devices

Material Application Specific Capacitance (F/g) Cycle Life Reference
Copper Hydroxide Supercapacitor 178 Good sciencedaily.com
Copper Sulfide (B99878) Supercapacitor 444.2 87% retention after 6000 cycles nih.gov

This table summarizes the performance of various copper-based materials in supercapacitors, indicating the potential for developing new electrode materials based on copper complexes like this compound.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for copper tetrapropenylsuccinate, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis should follow documented procedures with precise stoichiometric ratios, temperature control, and inert atmosphere to prevent oxidation. For reproducibility, include step-by-step protocols in the experimental section, specifying reaction times, solvents (e.g., anhydrous ethanol), and purification methods (e.g., recrystallization). Characterization via FT-IR for functional groups and elemental analysis for copper content is critical .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • UV-Vis spectroscopy to confirm copper coordination.
  • X-ray crystallography for 3D structure elucidation.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • HPLC with a C18 column for purity validation. Cross-reference results with literature spectra and provide error margins for reproducibility .

Q. How should researchers evaluate the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80%), temperature (25–60°C), and light (UV/visible). Monitor degradation via periodic HPLC sampling. Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. How can conflicting data on this compound’s catalytic activity be systematically resolved?

  • Methodological Answer : Perform a meta-analysis of published studies using PRISMA guidelines . Stratify data by experimental variables (e.g., pH, solvent polarity) and apply statistical tests (ANOVA) to identify outliers. Replicate disputed experiments with standardized protocols to isolate confounding factors (e.g., trace metal impurities) .

Q. What strategies are recommended for elucidating the mechanistic pathways of this compound in redox reactions?

  • Methodological Answer : Use in situ spectroscopic methods (EPR for radical intermediates, Raman for bond vibrations) coupled with isotopic labeling (e.g., deuterated solvents). Computational modeling (DFT) can predict transition states, which should be validated experimentally via kinetic isotope effects .

Q. How should researchers design studies to address gaps in this compound’s bioactivity profile?

  • Methodological Answer : Adopt a tiered approach:

  • In vitro assays : Screen for antimicrobial activity using MIC/MBC tests against Gram-positive/negative bacteria.
  • In silico studies : Perform molecular docking to identify protein targets (e.g., bacterial enzymes).
  • In vivo models : Use murine studies with dose-response curves, ensuring blinding and randomization to reduce bias .

Q. What methodologies are critical for integrating this compound into hybrid materials without compromising its functionality?

  • Methodological Answer : Employ surface functionalization techniques (e.g., silane coupling agents) to anchor the compound onto substrates (e.g., silica nanoparticles). Validate integration via BET surface area analysis and XPS for elemental composition. Test catalytic efficiency in hybrid form versus free compound .

Data Reporting and Reproducibility

Q. What are the minimum data requirements for publishing reproducible studies on this compound?

  • Methodological Answer : Include raw spectral data (e.g., NMR/IR peaks with assignments), crystallographic parameters (CCDC deposition numbers), and exact experimental conditions (e.g., glovebox O₂ levels). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo .

Q. How can systematic reviews address discrepancies in this compound’s reported thermodynamic properties?

  • Methodological Answer : Follow Cochrane Handbook guidelines : Define inclusion criteria (peer-reviewed studies only), extract data into standardized tables (ΔH, ΔS values), and assess study quality via ROBINS-I tool. Use funnel plots to detect publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.